molecular formula C20H20O4 B2432440 Methyl 5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 307552-14-3

Methyl 5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No. B2432440
CAS RN: 307552-14-3
M. Wt: 324.376
InChI Key: CDZOBFLWOGKFQE-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “Methyl 5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate” are not explicitly mentioned in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, and solubility. For “this compound”, the available resources provide limited information. For instance, a related compound, “Methyl 4-[(2,5-dimethylphenyl)methoxy]-3-ethoxybenzoate”, has a predicted boiling point of 441.6±40.0 °C and a predicted density of 1.102±0.06 g/cm3 .

Scientific Research Applications

Photoremovable Protecting Groups in Organic Synthesis and Biochemistry Methyl 5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate, due to its structural similarities with derivatives of 2,5-dimethylphenacyl (DMP) esters, might be implicated in studies involving photoremovable protecting groups. DMP esters are shown to efficiently release carboxylic acids upon irradiation, a reaction that can be utilized in the synthesis of "caged compounds" for controlled release applications in organic chemistry and biochemistry. The efficiency of photorelease is influenced by the solvent, with nonpolar solvents showing higher quantum yields (Zabadal et al., 2001).

Photochromism and Fluorescence in Material Science Compounds structurally related to this compound exhibit photochromic and fluorescent properties, which are significantly affected by the position of methoxyl substituents on the benzene ring. These properties are explored in the development of photoresponsive materials, indicating potential applications in the creation of optical switches and data storage devices. The electron-donating methoxyl group influences both the photochromic behavior and electrochemical properties of these compounds (Pu et al., 2009).

Antimicrobial Activity Derivatives of Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate have been synthesized and evaluated for antimicrobial activity against a range of Gram-positive cocci, Gram-negative rods, and yeasts. The introduction of halogen and aminoalkyl groups into the benzofuran core structure has shown to modulate the antimicrobial efficacy of these compounds, suggesting their potential as leads for developing new antimicrobial agents (Krawiecka et al., 2012).

Synthetic Methodology in Organic Chemistry The compound and its derivatives are also central to various synthetic strategies in organic chemistry. For example, its use in the synthesis of complex molecules through reactions like the Diels–Alder reaction, and subsequent aromatization indicates its versatility as a building block for more complex molecular architectures. This versatility underpins its utility in synthesizing a wide range of compounds with potential biological activity and material science applications (Vaid et al., 2014).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in the body to produce its effects. Unfortunately, the mechanism of action for “Methyl 5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate” is not available in the current resources .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and harmful effects. Unfortunately, specific safety and hazard information for “Methyl 5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate” is not available in the current resources .

Future Directions

The future directions of a compound refer to its potential applications and research directions. Unfortunately, specific future directions for “Methyl 5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate” are not available in the current resources .

properties

IUPAC Name

methyl 5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O4/c1-12-5-6-13(2)15(9-12)11-23-16-7-8-18-17(10-16)19(14(3)24-18)20(21)22-4/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZOBFLWOGKFQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)COC2=CC3=C(C=C2)OC(=C3C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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